Dihexyldimethoxysilane

Description

Diethoxydimethylsilane (CAS 78-62-6), with the molecular formula C₆H₁₆O₂Si and a molecular weight of 148.28 g/mol, is a colorless liquid with a boiling point of 114°C . It is characterized by two ethoxy (-OCH₂CH₃) and two methyl (-CH₃) groups bonded to a central silicon atom. This organosilicon compound is soluble in organic solvents like ethanol and acetone but insoluble in water . Its IUPAC name is diethoxy(dimethyl)silane, and it is widely used as a precursor in silicone polymer synthesis, coatings, and crosslinking agents due to its hydrolytic stability and reactivity with hydroxyl groups . Regulatory information includes its EC number 201-127-6 and RTECS identifier VV3590000, with safety guidelines emphasizing proper ventilation and handling to avoid inhalation or skin contact .

Properties

CAS No. |

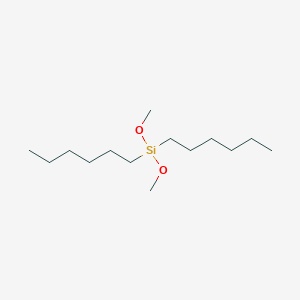

126990-43-0 |

|---|---|

Molecular Formula |

C14H32O2Si |

Molecular Weight |

260.49 g/mol |

IUPAC Name |

dihexyl(dimethoxy)silane |

InChI |

InChI=1S/C14H32O2Si/c1-5-7-9-11-13-17(15-3,16-4)14-12-10-8-6-2/h5-14H2,1-4H3 |

InChI Key |

CYICXDQJFWXGTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyldimethoxysilane can be synthesized through the hydrosilylation of hexene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yieldThe reaction mixture is then heated to the desired temperature and maintained until the reaction is complete .

Chemical Reactions Analysis

Types of Reactions

Dihexyldimethoxysilane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo nucleophilic substitution reactions to replace the methoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Siloxanes with different substituents.

Scientific Research Applications

Dihexyldimethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.

Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants

Mechanism of Action

Dihexyldimethoxysilane exerts its effects through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which then condense to form siloxane bonds. This process is catalyzed by acids or bases and involves the formation of a three-dimensional network of siloxane bonds, providing the compound with its unique properties .

Comparison with Similar Compounds

Reactivity

- Diethoxydimethylsilane : Ethoxy groups confer slower hydrolysis compared to methoxy-substituted analogs, making it suitable for controlled polymer synthesis .

- Dimethoxymethylvinylsilane : The vinyl group enables crosslinking via free-radical polymerization, enhancing its utility in adhesives .

- Dimethoxydiphenylsilane : Aromatic phenyl groups improve thermal stability, ideal for high-temperature resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.